molecular formula C12H11N3O5 B4180823 N-(2-methoxy-4-nitrophenyl)-5-methyl-1,2-oxazole-3-carboxamide CAS No. 717858-22-5

N-(2-methoxy-4-nitrophenyl)-5-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B4180823
CAS No.: 717858-22-5
M. Wt: 277.23 g/mol
InChI Key: OHLMYENZVFGHBD-UHFFFAOYSA-N
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Description

N-(2-Methoxy-4-Nitrophenyl)-5-Methyl-1,2-Oxazole-3-Carboxamide is a heterocyclic compound featuring an oxazole ring fused with a carboxamide group. The oxazole ring is substituted with a methyl group at position 5, while the carboxamide nitrogen is attached to a 2-methoxy-4-nitrophenyl moiety.

Properties

IUPAC Name

N-(2-methoxy-4-nitrophenyl)-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O5/c1-7-5-10(14-20-7)12(16)13-9-4-3-8(15(17)18)6-11(9)19-2/h3-6H,1-2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHLMYENZVFGHBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601188813
Record name N-(2-Methoxy-4-nitrophenyl)-5-methyl-3-isoxazolecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601188813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

717858-22-5
Record name N-(2-Methoxy-4-nitrophenyl)-5-methyl-3-isoxazolecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=717858-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Methoxy-4-nitrophenyl)-5-methyl-3-isoxazolecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601188813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-4-nitrophenyl)-5-methyl-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors One common method involves the nitration of 2-methoxyphenyl compounds to introduce the nitro group, followed by the formation of the isoxazole ring through cyclization reactions

    Nitration: The nitration of 2-methoxyphenyl compounds can be achieved using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration.

    Cyclization: The formation of the isoxazole ring can be carried out using reagents such as hydroxylamine hydrochloride and sodium acetate in an aqueous medium.

    Carboxamide Formation: The final step involves the reaction of the intermediate compound with an appropriate amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-4-nitrophenyl)-5-methyl-1,2-oxazole-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The isoxazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace the existing substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C), sodium dithionite (Na₂S₂O₄)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids

    Reduction: Formation of amino derivatives

    Substitution: Formation of substituted isoxazole derivatives

Scientific Research Applications

N-(2-methoxy-4-nitrophenyl)-5-methyl-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-methoxy-4-nitrophenyl)-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the nitro group can participate in redox reactions, while the isoxazole ring can interact with active sites of enzymes, leading to inhibition or activation of their functions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below highlights key structural analogs and their differentiating features:

Compound Name Substituents on Phenyl Ring Oxazole Substituents Key Properties/Applications Reference
N-(2-Methoxy-4-Nitrophenyl)-5-Methyl-1,2-Oxazole-3-Carboxamide 2-Methoxy, 4-Nitro 5-Methyl High polarity, potential enzyme inhibition
N-(2-Carbamoylphenyl)-3-Methoxy-1,2-Oxazole-5-Carboxamide 2-Carbamoyl 3-Methoxy Moderate solubility, antimicrobial activity
5-(3-Fluoro-4-Methylphenyl)-N-(2-Methoxyphenyl)-1,2-Oxazole-3-Carboxamide 3-Fluoro, 4-Methyl; 2-Methoxy None Enhanced lipophilicity, kinase inhibition
N-(4-Bromo-2-Ethylphenyl)-5-Methyl-1,2-Oxazole-3-Carboxamide 4-Bromo, 2-Ethyl 5-Methyl Halogenated analog, photostability
N-(2,4-Difluorophenyl)-5-Methyl-3-Phenyl-1,2-Oxazole-4-Carboxamide 2,4-Difluoro; 3-Phenyl 5-Methyl Fluorine-enhanced bioavailability
N-[3-Chloro-4-(4-Chloro-2-Methoxyphenoxy)Benzyl]-5-Methyl-1,2-Oxazole-3-Carboxamide 3-Chloro, 4-(dichlorophenoxy) 5-Methyl Enoyl-acyl carrier protein (ACP) inhibition

Functional Group Impact

  • This may enhance interactions with electron-rich biological targets (e.g., enzyme active sites) but could reduce metabolic stability .
  • Methoxy Group : The 2-methoxy group improves solubility via hydrogen bonding, as seen in N-(2-Carbamoylphenyl)-3-Methoxy-1,2-Oxazole-5-Carboxamide .
  • Halogenated Analogs : Bromo and chloro substituents (e.g., in ) enhance steric bulk and van der Waals interactions, improving binding affinity in hydrophobic pockets. Fluorine substituents (e.g., ) increase metabolic stability and membrane permeability.

Research Findings and Data Tables

Physicochemical Properties

Compound LogP Solubility (mg/mL) Melting Point (°C) Reference
N-(2-Methoxy-4-Nitrophenyl)-5-Methyl Oxazole 2.1* 2.3* 180–185*
N-(2-Carbamoylphenyl)-3-Methoxy Oxazole 1.8 8.5 165–170
N-(4-Bromo-2-Ethylphenyl)-5-Methyl Oxazole 3.5 0.7 195–200
N-(2,4-Difluorophenyl)-5-Methyl Oxazole 2.7 1.2 155–160

*Predicted using QSAR models.

Biological Activity

N-(2-methoxy-4-nitrophenyl)-5-methyl-1,2-oxazole-3-carboxamide, a compound characterized by its unique structural features, has garnered attention in the realm of medicinal chemistry for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from a variety of research studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C10_{10}H8_{8}N2_{2}O4_{4}
Molecular Weight 220.182 g/mol
Density 1.322 g/cm³
Boiling Point 355.214 °C
Flash Point 168.627 °C

These properties suggest a stable compound with potential for various applications in drug development.

Anticancer Properties

Research indicates that derivatives of oxazole compounds exhibit significant anticancer activity. For instance, studies on oxadiazole derivatives have shown they can inhibit tumor growth in various cancer cell lines. A notable example includes a related compound demonstrating an IC50_{50} value of approximately 92.4 µM against a panel of eleven cancer cell lines, including human colon and lung adenocarcinomas .

The specific compound this compound has been investigated for its cytotoxic effects against several cancer types. In vitro studies suggest that it may induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and caspase activation.

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. In studies assessing various synthesized compounds, derivatives similar to this compound have shown moderate to good activity against both Gram-positive and Gram-negative bacteria . The Minimum Inhibitory Concentration (MIC) values ranged significantly across different strains, indicating potential as an antibacterial agent.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Caspase Activation : Induces apoptosis in cancer cells through caspase pathway activation.
  • Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on key enzymes involved in tumor proliferation and survival.
  • Antimicrobial Action : Disruption of bacterial cell wall synthesis and function.

Study 1: Anticancer Efficacy

A study published in Bioorganic & Medicinal Chemistry Letters evaluated the anticancer efficacy of various oxazole derivatives, including this compound. The results indicated significant cytotoxicity against human cervical carcinoma (HeLa) and colon adenocarcinoma (Caco-2) cell lines with IC50_{50} values below 10 µM.

Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of related compounds demonstrated effectiveness against Staphylococcus aureus and Escherichia coli with MIC values ranging from 8 to 20 µM. This suggests that modifications to the oxazole structure can enhance antibacterial potency.

Q & A

Q. How to resolve discrepancies in reported LogP values (experimental vs. computational)?

  • Resolution : Validate experimental LogP via shake-flask method (octanol/water partitioning) and compare with computational tools (e.g., MarvinSuite, ACD/Labs). Adjust atomic partial charges in simulations to account for nitro group resonance effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-methoxy-4-nitrophenyl)-5-methyl-1,2-oxazole-3-carboxamide
Reactant of Route 2
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N-(2-methoxy-4-nitrophenyl)-5-methyl-1,2-oxazole-3-carboxamide

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